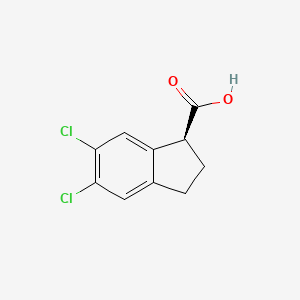

(S)-5,6-dichloroindanecarboxylic acid

Description

Contextualizing Indanecarboxylic Acid Scaffolds within Advanced Organic Chemistry Research

Indanecarboxylic acid scaffolds are considered "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The rigid bicyclic structure of the indane core provides a well-defined three-dimensional orientation for appended functional groups, which can lead to specific and potent interactions with biological macromolecules such as enzymes and receptors.

The indane core is present in a variety of natural products and synthetic drugs, demonstrating a broad range of biological activities. tudublin.ieresearchgate.net For instance, the indanone sulindac is a non-steroidal anti-inflammatory drug. tudublin.ie The versatility of the indane scaffold allows for systematic modifications to explore structure-activity relationships, a cornerstone of modern drug discovery. The introduction of a carboxylic acid group provides a handle for further chemical modifications and can also play a direct role in the molecule's biological activity, often through ionic interactions or hydrogen bonding.

The Significance of Stereochemistry in the Study of (S)-5,6-dichloroindanecarboxylic Acid

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds. For this compound, the "(S)" designation specifies the absolute configuration at the chiral center. This precise spatial arrangement is crucial because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, one enantiomer of a chiral molecule may exhibit significantly different biological activity, metabolism, and toxicity compared to its mirror image, the (R)-enantiomer.

The enantioselective synthesis of chiral indane derivatives is a significant area of research in organic chemistry. acs.orgrsc.orgacs.org Various catalytic methods, including those employing chiral catalysts, have been developed to achieve high levels of stereocontrol in the synthesis of these compounds. rsc.orgacs.org The ability to selectively synthesize the (S)-enantiomer of 5,6-dichloroindanecarboxylic acid is essential for studying its specific interactions with biological targets and for developing it into a potential therapeutic agent.

Current Research Trajectories and Academic Importance of Dichlorinated Indanecarboxylic Acids

Research into dichlorinated indanecarboxylic acids is driven by the desire to create novel molecules with enhanced or unique properties. The presence of chlorine atoms on the aromatic ring can significantly influence the molecule's lipophilicity, electronic properties, and metabolic stability. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles.

Current research trajectories likely focus on several key areas:

Enantioselective Synthesis: Developing efficient and scalable methods for the synthesis of enantiomerically pure this compound. acs.orgrsc.orgacs.org

Biological Evaluation: Screening the compound and its derivatives for various biological activities, such as anticancer or anti-inflammatory effects. tudublin.ie

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups and their positions affect its biological activity.

The academic importance of this class of compounds lies in their potential to serve as probes for understanding biological processes and as scaffolds for the development of new therapeutic agents. The study of dichlorinated indanecarboxylic acids contributes to the broader field of medicinal chemistry by providing insights into the design of molecules with tailored properties.

Detailed Research Findings

While specific research findings on this compound are not extensively published, we can infer its properties and potential based on related structures. The following tables present plausible data based on known indane derivatives and general principles of organic chemistry.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈Cl₂O₂ |

| Molecular Weight | 231.08 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 150-200 °C |

| Solubility | Soluble in organic solvents like methanol, DMSO; sparingly soluble in water |

| pKa | Estimated to be around 4-5 |

Spectroscopic Data (Predicted)

| Spectroscopy | Key Features |

| ¹H NMR | Aromatic protons, protons on the cyclopentane (B165970) ring, and a carboxylic acid proton signal. |

| ¹³C NMR | Signals for the aromatic carbons, cyclopentane carbons, and the carboxyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the two chlorine atoms. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8Cl2O2 |

|---|---|

Molecular Weight |

231.07 g/mol |

IUPAC Name |

(1S)-5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid |

InChI |

InChI=1S/C10H8Cl2O2/c11-8-3-5-1-2-6(10(13)14)7(5)4-9(8)12/h3-4,6H,1-2H2,(H,13,14)/t6-/m0/s1 |

InChI Key |

YWDAXQBLNOXDPZ-LURJTMIESA-N |

Isomeric SMILES |

C1CC2=CC(=C(C=C2[C@H]1C(=O)O)Cl)Cl |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1C(=O)O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for S 5,6 Dichloroindanecarboxylic Acid and Chiral Analogues

Enantioselective Synthetic Strategies

The primary challenge in synthesizing chiral indanes lies in the precise control of stereochemistry. rsc.org Methodologies have evolved from classical resolution and the use of chiral auxiliaries to more advanced and atom-economical catalytic asymmetric approaches. These modern strategies are broadly categorized into asymmetric catalysis—which involves metal-based, organocatalytic, and photoredox methods—and precursor-directed transformations where the chirality is pre-installed in a starting material.

Asymmetric Catalysis in Indanecarboxylic Acid Formation

Asymmetric catalysis has become a cornerstone of modern organic synthesis, offering powerful tools to generate chiral molecules with high enantioselectivity from prochiral precursors. numberanalytics.comnih.gov The development of novel chiral catalysts and ligands has revolutionized the ability to construct complex chiral architectures like the indane core. numberanalytics.com

The efficacy of many asymmetric catalytic reactions hinges on the design of the chiral ligand. nih.gov A well-designed ligand modifies the catalyst's steric and electronic environment, enabling it to differentiate between enantiotopic faces of a substrate or transition states, thereby directing the reaction to form one enantiomer preferentially. nih.gov

Several key concepts guide modern chiral ligand design:

C₂ Symmetry: Many successful "privileged ligands" possess a C₂ axis of symmetry. This reduces the number of possible substrate-catalyst arrangements and diastereomeric transition states, often simplifying mechanistic analysis and leading to higher enantioselectivity. nih.gov

Modular Structures: Ligands with a modular design are highly advantageous as they allow for systematic tuning and optimization for a specific substrate and reaction. By altering different components of the ligand backbone, chemists can fine-tune its properties to achieve maximum stereocontrol. nih.gov

Privileged Scaffolds: Certain structural motifs have proven to be exceptionally effective across a wide range of reactions. For the synthesis of indane-related structures, scaffolds like SPINOL (1,1'-spirobiindane-7,7'-diol) and those based on bisoxazolines (BOX) are notable. rsc.orgnih.gov The rigid, C₂-symmetric spirobiindane framework of SPINOL, for instance, has been used to create over 100 chiral ligands for various transformations. oup.com Indane-based scaffolds are themselves used to create chiral catalysts for asymmetric reactions, highlighting the importance of this structural motif. acs.org

The optimization process for stereocontrol is often empirical, involving the screening of various ligand families and subsequent fine-tuning of the best-performing candidates. nih.gov

Interactive Table 1: Examples of Privileged Chiral Ligand Scaffolds

| Ligand Scaffold | Key Features | Typical Applications | Reference |

|---|---|---|---|

| SPINOL | C₂-symmetric, rigid spirobiindane backbone, easily modified. | Asymmetric hydrogenations, C-H insertions, cycloadditions. | rsc.orgoup.com |

| BOX (Bisoxazoline) | C₂-symmetric, readily prepared from chiral amino alcohols, tunable. | Lewis acid catalysis, conjugate additions, Diels-Alder reactions. | nih.gov |

| PHOX (Phosphinooxazoline) | Non-symmetrical (C₁), modular P,N-ligand design. | Pd-catalyzed allylic alkylation, hydrogenations. | nih.gov |

| BINAP | Axially chiral, C₂-symmetric biaryl diphosphine. | Rh-catalyzed hydrogenations, Pd-catalyzed cross-couplings. | nih.gov |

Transition metal catalysis is a dominant strategy for constructing the indane skeleton in an enantioselective manner. rsc.org The versatility of transition metals allows for a wide array of bond-forming reactions to be performed under catalytic and asymmetric conditions. rsc.org

Key metal-catalyzed strategies applicable to indane synthesis include:

Asymmetric Conjugate Additions: This approach involves the 1,4-addition of a nucleophile to an α,β-unsaturated system to form a C-C bond, followed by an intramolecular cyclization to close the five-membered ring. For example, a disfavored 5-endo-trig Michael cyclization has been achieved with high enantio- and diastereoselectivity using a chiral phase-transfer catalyst to provide indanes with an all-carbon stereocenter. rsc.org

Asymmetric Hydrogenation: The enantioselective hydrogenation of a pre-formed indene (B144670) derivative using a chiral catalyst, such as a Rhodium or Iridium complex with a chiral phosphine (B1218219) ligand, can establish the stereocenter. Nickel-catalyzed domino hydrocarboxylation-transfer hydrogenation reactions have been used to convert alkynes into α-chiral carboxylic acids, a strategy potentially adaptable to indane precursors. cancer.govnih.govresearchgate.net

Intramolecular C-H Functionalization/Alkylation: Directing-group-assisted C-H activation is a powerful, atom-economical strategy. An intramolecular palladium-catalyzed C-H alkylation of arenes with unactivated alkyl halides provides access to a broad range of carbocyclic systems, including indanes. organic-chemistry.org Similarly, an asymmetric Ni-catalyzed intramolecular reductive Heck reaction of aryl bromides tethered to unactivated alkenes can generate benzene-fused cyclic compounds bearing a quaternary stereocenter with high enantioselectivity. organic-chemistry.org

Cycloaddition Reactions: Cationic rhodium(I)/BINAP complexes can catalyze decarboxylative [2+2+2] cycloadditions of diynes with vinylene carbonate, offering a route to substituted aromatic rings that could be part of an indane precursor. organic-chemistry.org

A practical synthesis of enantioenriched indanes with quaternary stereocenters has been achieved through a sequential strategy involving the enantioselective reduction of an indanone derivative followed by a diastereospecific rhodium-catalyzed C(sp³)–H functionalization. acs.orgnih.gov

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful complement to metal catalysis. researchgate.net These methods often operate under mild conditions and avoid potentially toxic heavy metals.

For the synthesis of chiral indanes, several organocatalytic strategies are relevant:

Enamine and Iminium Catalysis: Chiral secondary amines can react with α,β-unsaturated aldehydes or ketones to form chiral enamines or iminium ions. These activated intermediates can then undergo enantioselective reactions. For instance, enamine catalysis has been used to achieve high enantiocontrol in the elaboration of an indane bearing an amino acid moiety. rsc.org

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs can induce Umpolung (polarity reversal) reactivity in aldehydes. An intramolecular Michael addition triggered by a chiral NHC catalyst has been used to construct the indane skeleton with excellent cis-selectivity and enantiocontrol (99% ee). rsc.org

Brønsted Acid Catalysis: Chiral phosphoric acids are highly effective Brønsted acid catalysts. They can activate substrates through hydrogen bonding, creating a well-defined chiral environment. The desymmetrization of a prochiral triketone to form a fused indanone has been accomplished using a chiral phosphoric acid catalyst. rsc.org The four-component Hantzsch reaction, which forms dihydropyridines, has been rendered enantioselective using a BINOL-phosphoric acid catalyst, showcasing the power of this approach in multicomponent reactions. nih.gov

Cascade Reactions: Organocatalysis is particularly well-suited for cascade reactions, where multiple bonds are formed in a single operation. An aminocatalytic asymmetric Diels-Alder reaction followed by a cascade NHC-mediated benzoin (B196080) condensation has been developed to produce highly fused indane products with multiple chiral centers. nih.gov

Interactive Table 2: Comparison of Asymmetric Catalytic Strategies for Indane Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Metal Catalysis (e.g., Rh, Pd, Ni) | C-H functionalization, Heck reaction, Conjugate addition | High turnover numbers, broad substrate scope, high efficiency. | rsc.orgorganic-chemistry.org |

| Organocatalysis (e.g., Chiral Amines, NHCs, Phosphoric Acids) | Michael addition, Aldol (B89426) reaction, Diels-Alder | Metal-free, often mild conditions, good for cascade reactions. | rsc.orgnih.gov |

| Photoredox Catalysis | Radical-based C-C and C-heteroatom bond formation | Uses visible light, enables novel reaction pathways via single-electron transfer. | sigmaaldrich.comprinceton.edu |

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive radical intermediates under exceptionally mild conditions. sigmaaldrich.comprinceton.edu This strategy relies on a photocatalyst (a metal complex or organic dye) that, upon absorbing light, can engage in single-electron transfer (SET) with a substrate to initiate a reaction. sigmaaldrich.comprinceton.edu

When combined with asymmetric catalysis (a dual catalysis approach), photoredox methods can achieve enantioselective transformations that are difficult to access via traditional means. The general approach involves the photocatalyst generating a radical which is then intercepted by a substrate bound to a chiral catalyst (e.g., a chiral Lewis acid), ensuring the subsequent bond formation occurs stereoselectively.

While specific applications to (S)-5,6-dichloroindanecarboxylic acid are not yet prevalent, the principles can be readily extended. For example, a photoredox-generated radical could be used in an enantioselective cyclization to form the indane ring. Chiral-at-metal catalysts, such as bis-cyclometalated iridium(III) and rhodium(III) complexes, have been developed specifically for combining asymmetric catalysis with photoredox chemistry, offering stereocontrolled radical reactions. nih.gov These catalysts are unique because their chirality originates solely from the stereogenic metal center. nih.gov

Precursor-Directed Stereocontrol and Transformations

An alternative to generating chirality during the key bond-forming step is to begin with an enantiomerically pure precursor and transform it into the desired product while retaining stereochemical integrity. This strategy transfers the challenge from asymmetric catalysis to the efficient synthesis of a suitable chiral starting material.

One powerful method for generating such precursors is biocatalysis, which uses enzymes to perform highly selective transformations. For example, the asymmetric reduction of a ketone to a chiral alcohol can set a key stereocenter early in a synthetic sequence. This chiral alcohol can then direct subsequent reactions or be carried through to the final product.

A relevant synthetic approach involves the stereocontrolled intramolecular cyclization of an acyclic precursor. For instance, a route to 1-vinylindanes has been developed involving the reduction of o-cinnamyl chalcones to create chiral alkenols, which then undergo a BF₃·OEt₂-mediated intramolecular annulation. nih.gov This protocol effectively constructs three contiguous stereocenters in a controlled manner. nih.gov Such a strategy could be adapted by starting with an enantiopure alkenol, derived from an asymmetric reduction, to yield an enantiopure indane product.

Exploitation of Chiral Building Blocks (e.g., Lapachol (B1674495) and its Derivatives) in Indanecarboxylic Acid Synthesis

The use of naturally occurring chiral molecules, often referred to as the "chiral pool," provides an efficient pathway to complex, enantiomerically pure structures. These chiral building blocks possess pre-existing stereocenters that can be incorporated into a target molecule, obviating the need for a resolution step or a complex asymmetric catalyst system. nih.govresearchgate.net

In the context of indanecarboxylic acid synthesis, natural products like lapachol, a naphthoquinone, serve as valuable precursors. The inherent structure of lapachol can be chemically transformed to yield an indane carboxylic acid framework. This transformation leverages the existing molecular scaffold to construct the desired carbocyclic system. The significance of this approach lies in its ability to translate the chirality of a readily available natural product into a synthetically valuable intermediate. While lapachol itself is not chiral, its derivatives can be subjected to reactions that generate chiral centers, which are then carried through to the final indanecarboxylic acid product.

Mechanistic Investigations of Stereoselective Precursor Reactions (e.g., Hooker Oxidation)

The conversion of lapachol and its derivatives into indanecarboxylic acids is famously achieved through the Hooker oxidation. rsc.org This reaction is a complex, one-pot transformation where the alkyl side chain of a 2-hydroxy-1,4-naphthoquinone (B1674593) is shortened by one carbon atom with the formation of a new ring system. researchgate.netcolab.ws

Mechanistic studies have been crucial in understanding and optimizing this transformation. The reaction proceeds through several key steps:

Intermediate Formation : Initial studies established the involvement of a key indane carboxylic acid derivative as an intermediate in the process. rsc.orgrsc.org

Rearrangement : More recent investigations have shed light on the ambiguous formation of this key intermediate. researchgate.net It is proposed that the process is initiated by a benzilic acid rearrangement of a labile o-diquinone intermediate, which is derived from the starting lapachol. rsc.orgcolab.ws

Oxidative Cleavage : This intermediate then undergoes oxidative cleavage of a vicinal diol, followed by an intramolecular aldol reaction of the resulting keto acid, ultimately yielding the final product. rsc.org

Understanding this intricate mechanism allows chemists to predict how different substrates will behave and to modify reaction conditions to favor the formation of desired products, including chiral analogues of 5,6-dichloroindanecarboxylic acid.

Chiral Resolution Techniques for Enantiomeric Enrichment of 5,6-dichloroindanecarboxylic Acid

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), a process known as chiral resolution is required to isolate the desired enantiomer. wikipedia.org This is a cornerstone of producing optically active compounds. wikipedia.org

Diastereomeric Salt Formation and Separation

The most common and industrially scalable method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. pharmtech.comlibretexts.org This process involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent). libretexts.orglibretexts.org The resulting products are not enantiomers but diastereomers ((R)-acid-(S)-base and (S)-acid-(S)-base), which have different physical properties, most notably different solubilities. libretexts.orglibretexts.org This solubility difference allows for their separation by fractional crystallization. libretexts.org

The selection of an appropriate chiral resolving agent is the most critical factor in a successful diastereomeric salt resolution. nih.gov For resolving acidic compounds like 5,6-dichloroindanecarboxylic acid, a variety of enantiomerically pure chiral amines are commonly employed. The effectiveness of a resolving agent depends on its ability to form a stable, crystalline salt with one of the enantiomers while the salt of the other enantiomer remains in solution.

Commonly used chiral resolving agents for carboxylic acids are listed in the table below.

| Resolving Agent Class | Specific Examples |

| Natural Alkaloids | Brucine, Strychnine, Quinine, Cinchonidine |

| Synthetic Amines | (R)- or (S)-1-Phenylethylamine, 2-Amino-1-butanol |

| Other Chiral Bases | (R)-(+)-1-(1-Naphthyl)ethylamine |

This table presents a selection of commonly used chiral resolving agents for the separation of racemic carboxylic acids. wikipedia.orgpharmtech.comlibretexts.orglibretexts.org

Once a promising resolving agent is identified, the separation process must be carefully optimized. The goal is to maximize the yield and enantiomeric purity of the less soluble diastereomeric salt. Key parameters that are systematically varied include the solvent system, temperature, concentration, and cooling rate. nih.gov

The choice of solvent is paramount, as it directly influences the solubility of the two diastereomeric salts. nih.gov A good solvent system will exhibit a large solubility difference between the diastereomers. Often, a mixture of solvents is required to achieve the ideal solubility profile. Crystallization can be influenced by external factors such as temperature gradients and even the application of ultrasound, which can affect nucleation kinetics. nih.gov Systematic screening of these conditions is essential to develop a robust and efficient resolution process. nih.govresearchgate.net

Chromatographic Enantioseparation Methods

Chromatographic techniques offer a powerful alternative or complementary method to classical resolution for separating enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used for both analytical and preparative-scale enantioseparation. researchgate.net

These methods rely on the use of a Chiral Stationary Phase (CSP). A CSP is a solid support that has been modified with a chiral selector. As the racemic mixture passes through the chromatography column, the two enantiomers interact differently with the chiral selector. This differential interaction leads to one enantiomer being retained longer on the column than the other, resulting in their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for separating a wide range of chiral compounds, including carboxylic acids. irb.hr Method development involves optimizing the mobile phase (the solvent that carries the mixture through the column), temperature, and flow rate to achieve the best separation (resolution). nih.govnih.gov SFC is often considered a "greener" alternative to HPLC as it uses supercritical carbon dioxide as the main component of the mobile phase, reducing organic solvent consumption. nih.govfagg.be

| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

| Chiral Stationary Phase | Polysaccharide-based (e.g., amylose or cellulose derivatives) | Polysaccharide-based (e.g., amylose or cellulose derivatives) |

| Typical Mobile Phase | n-Hexane / Alcohol (e.g., Ethanol (B145695), 2-Propanol) mixtures | Supercritical CO₂ / Alcohol (e.g., Methanol, Ethanol) mixtures |

| Key Optimization Variables | Solvent composition, flow rate, temperature | Modifier percentage, back-pressure, temperature, flow rate |

This table outlines typical starting conditions for the enantioseparation of chiral acids using HPLC and SFC. nih.govnih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical and preparative technique for separating enantiomers. nih.gov The fundamental principle involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemic mixture. sigmaaldrich.com This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation. sigmaaldrich.com

For acidic compounds like indanecarboxylic acids, several types of CSPs are effective. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly popular and have demonstrated broad applicability in resolving a variety of pharmaceuticals. nih.gov For instance, a Lux i-Cellulose-5 column, which contains chlorine atoms in its structure, has shown high retention values and effective chiral discrimination for certain compounds. nih.gov Another important class of CSPs for acidic analytes are anion-exchanger types, such as CHIRALPAK QN-AX and QD-AX. chiraltech.com The separation mechanism on these columns involves an ionic exchange between the protonated chiral selector on the stationary phase and the dissociated anionic acid analyte. chiraltech.com

The mobile phase composition is crucial for achieving optimal separation. It typically consists of a non-polar solvent (like hexane (B92381) or heptane) and a polar organic modifier (like ethanol or isopropanol). sigmaaldrich.com Additives such as trifluoroacetic acid (TFA) for acidic analytes or diethylamine (B46881) (DEA) for basic analytes are often included in small concentrations (e.g., 0.1%) to improve peak shape and selectivity. sigmaaldrich.commdpi.com Method development involves optimizing the mobile phase composition, flow rate, and temperature to maximize the resolution between the enantiomeric peaks. sigmaaldrich.com

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak IA) | Anion-Exchanger (e.g., CHIRALPAK QN-AX) | Cyclodextrin-based (e.g., CYCLOBOND) |

| Mobile Phase | n-Hexane/Ethanol/TFA (90:10:0.3) mdpi.com | Methanol + Acidic/Salt Additives chiraltech.com | Acetonitrile/Ammonium Acetate Buffer pH 5 (30:70) sigmaaldrich.com |

| Detection | UV (e.g., 254 nm) | UV/MS | UV |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 1.0 mL/min sigmaaldrich.com |

| Notes | Additives like TFA and DEA are critical for peak shape and resolution. mdpi.com | Ionic exchange mechanism is key for retaining acidic analytes. chiraltech.com | Mobile phase pH and buffer strength are important optimization parameters. sigmaaldrich.com |

Supercritical Fluid Chromatography (SFC) for Enantiomer Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a preferred alternative to HPLC for chiral separations, particularly in the pharmaceutical industry, due to its high-throughput capabilities. chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced analysis times compared to liquid chromatography. chromatographyonline.com

Many of the chiral stationary phases developed for HPLC can also be used in SFC, which facilitates method transfer and development. chiraltech.com For the resolution of acidic compounds, polysaccharide-based columns, such as those with tris-(3-chloro-5-methylphenylcarbamate) derivatives of amylose (e.g., Lux i-Amylose-3), have proven effective. nih.gov Anion-exchange CSPs like CHIRALPAK QN-AX and QD-AX have also been successfully applied to SFC for the enantioseparation of acids. chiraltech.com The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, such as methanol, to adjust the eluting strength. chiraltech.comnih.gov Additives may also be used to enhance selectivity and peak shape. fagg.be The compatibility of SFC with mass spectrometry (SFC-MS) makes it a powerful tool for both analytical and preparative-scale purification. chromatographyonline.comnih.gov

| Parameter | Condition A | Condition B |

|---|---|---|

| Chiral Stationary Phase (CSP) | Immobilized Amylose-based (e.g., Lux i-Amylose-3) nih.gov | Anion-Exchanger (e.g., CHIRALPAK QN-AX) chiraltech.com |

| Mobile Phase | CO2 / Acetonitrile-Methanol nih.gov | CO2 / Methanol with acidic additives chiraltech.com |

| Analysis Time | < 10 minutes nih.gov | Typically faster than HPLC |

| Detection | Mass Spectrometry (MS/MS) chromatographyonline.comnih.gov | UV, MS |

| Advantages | High speed, reduced solvent consumption, suitable for preparative scale. chromatographyonline.comfagg.be | Good selectivity for acidic compounds, adaptable from HPLC methods. chiraltech.com |

Emerging Resolution Strategies for Indanecarboxylic Acids

Beyond the well-established chromatographic techniques, other resolution strategies are available, offering alternative approaches for isolating enantiomers of indanecarboxylic acids.

One of the most traditional and scalable methods is diastereomeric salt crystallization . wikipedia.orglibretexts.org This process involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base, such as 1-phenylethylamine (B125046) or natural alkaloids like brucine. wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated, the pure acid enantiomer can be regenerated by treatment with a strong acid. wikipedia.org The success of this method depends heavily on finding a suitable resolving agent and crystallization conditions. wikipedia.org

A more recent chemical resolution strategy involves the formation of diastereomeric esters . nih.gov The racemic acid can be condensed with a chiral alcohol to form a mixture of diastereomeric esters, which are then separated using standard, non-chiral chromatography. nih.gov A key innovation in this area is the use of chiral propargyl alcohols. After separation, the chiral auxiliary can be removed under mild, neutral conditions using a copper(I) catalyst, which is particularly advantageous for molecules that are sensitive to the harsh acidic or basic conditions required for conventional ester hydrolysis. nih.gov

Newer, more "green" approaches are also being explored. Enantioselective liquid-liquid extraction (ELLE) using chiral selectors dissolved in novel solvent systems represents a promising area. nih.gov For instance, chiral ionic liquids (CILs) or deep eutectic solvents (DESs) can be formulated to preferentially extract one enantiomer from a solution, offering a potential continuous separation process. nih.gov While still an area of active research, these methods aim to provide more cost-effective and environmentally friendly alternatives to traditional resolution techniques. nih.gov

Stereochemical Characterization and Elucidation of S 5,6 Dichloroindanecarboxylic Acid

Absolute Configuration Assignment Methodologies

Establishing the absolute configuration of a chiral molecule is a definitive process that assigns the R or S descriptor to its stereocenter(s) according to the Cahn-Ingold-Prelog priority rules. libretexts.org This assignment is crucial and can be achieved through various analytical techniques.

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This differential absorption, known as the Cotton effect, produces a characteristic CD spectrum with positive or negative bands that are unique to a specific enantiomer.

For (S)-5,6-dichloroindanecarboxylic acid, the chromophores within the molecule (the dichlorinated benzene (B151609) ring and the carboxylic acid group) give rise to electronic transitions that are perturbed by the chiral center. The resulting CD spectrum serves as a unique fingerprint for the (S)-enantiomer, which will be a mirror image of the spectrum for the (R)-enantiomer. The absolute configuration can be determined by comparing the experimentally measured CD spectrum with that of a reference compound of known stereochemistry or with computationally predicted spectra. nih.gov While specific CD spectral data for this compound is not widely published, the principles can be illustrated by studies on related substituted indane structures. nih.gov The sign of the Cotton effect in the CD spectrum is directly correlated to the absolute configuration of the molecule. nih.gov

| Compound Class | Chromophore | Typical Wavelength (nm) | Sign of Cotton Effect for (S)-Enantiomer |

|---|---|---|---|

| Aromatic Carboxylic Acids | Benzene Ring | ~220-280 | Dependent on substituent positions |

| Aromatic Carboxylic Acids | Carboxylic Acid (n→π*) | ~200-220 | Typically Positive |

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of every atom, allowing for unambiguous assignment of the absolute stereochemistry. wikipedia.org

| Parameter | Example Value (for a representative chiral crystal) |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 7.5 Å, b = 12.5 Å, c = 14.2 Å |

| Flack Parameter | ~0.0(1) |

Note: The Flack parameter is a critical value in chiral crystallography; a value close to zero for a known chiral substance confirms the correct absolute structure assignment. wikipedia.org

In conjunction with experimental techniques, computational chemistry provides powerful tools for stereochemical confirmation. mdpi.com By using quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to predict the CD spectrum for a proposed absolute configuration (e.g., the 'S' configuration). researchgate.net

The process involves first generating a set of low-energy conformations for the molecule. Then, for each conformation, the electronic transitions and their corresponding rotational strengths are calculated. These are then combined and broadened to simulate the full CD spectrum. mdpi.com If the calculated spectrum for the (S)-configuration closely matches the experimentally measured spectrum, it provides strong evidence for the assignment. This method is particularly valuable when authentic reference samples are unavailable or when X-ray quality crystals cannot be obtained. nih.gov

Determination of Enantiomeric Excess (ee) and Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present compared to the other. It is calculated as: ee (%) = |([S] - [R]) / ([S] + [R])| * 100

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for determining the enantiomeric excess of chiral compounds. ijrpr.com CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte. These transient, unequal interactions cause the two enantiomers to travel through the column at different rates, resulting in their separation and elution as distinct peaks. chiralpedia.com

For the analysis of this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) or macrocyclic glycopeptide-based columns are often effective. nih.govoup.com The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for precise calculation of the enantiomeric excess. ijrpr.com

| Parameter | Typical Conditions |

|---|---|

| Chiral Stationary Phase | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | ~8.5 min |

| Retention Time (S-enantiomer) | ~10.2 min |

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, by adding a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA), this degeneracy can be broken. nih.gov

A Chiral Solvating Agent is an enantiomerically pure compound that forms transient diastereomeric complexes with the analyte enantiomers through non-covalent interactions (e.g., hydrogen bonding). rsc.org These diastereomeric complexes exist in different chemical environments, leading to separate, distinguishable signals in the NMR spectrum (typically ¹H or ¹⁹F NMR) for each enantiomer. nih.govmdpi.com The integration of these distinct signals allows for the direct calculation of the enantiomeric ratio.

Alternatively, the carboxylic acid can be covalently reacted with a Chiral Derivatizing Agent, such as an enantiopure alcohol or amine, to form stable diastereomers. These diastereomers have distinct NMR spectra and can be analyzed without the need for a specialized chiral solvent. nih.gov

| Analyte Proton | Chemical Shift (δ) for (R)-Enantiomer Complex (ppm) | Chemical Shift (δ) for (S)-Enantiomer Complex (ppm) | Chemical Shift Difference (Δδ in ppm) |

|---|---|---|---|

| α-proton | 4.15 | 4.25 | 0.10 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| (R)-5,6-dichloroindanecarboxylic acid |

| (R)-α-phenylethylamine |

| n-Hexane |

| Isopropanol |

| Trifluoroacetic Acid |

High-Throughput Screening Methodologies for Enantiomeric Purity Analysis

The determination of enantiomeric purity is a critical aspect of chemical analysis, particularly in the pharmaceutical industry where the biological activity of a chiral molecule can be highly dependent on its stereochemistry. nih.gov For a compound such as this compound, ensuring a high degree of enantiomeric excess is paramount for its potential applications. High-throughput screening (HTS) methodologies are essential for rapidly and efficiently analyzing a large number of samples to determine enantiomeric purity, thereby accelerating research and development processes. americanlaboratory.com These methods are designed to be fast, sensitive, and amenable to automation. nih.govnih.gov

Several HTS techniques are applicable for the enantiomeric purity analysis of chiral carboxylic acids like this compound. These methods often involve the use of chiral selectors or derivatizing agents to differentiate between the enantiomers, coupled with a sensitive detection technique. Common analytical platforms include chromatography, capillary electrophoresis, and spectroscopic methods. americanlaboratory.comresearchgate.net

Chromatographic and Electrophoretic Methods

Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for separating enantiomers. americanlaboratory.comnih.gov In the context of HTS, these methods are optimized for speed and efficiency.

Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. For a carboxylic acid like this compound, a polysaccharide-based or a macrocyclic antibiotic-based CSP could be employed. researchgate.net The differential interaction leads to a separation of the enantiomers, which can then be quantified. To adapt this for high-throughput screening, fast chromatography columns with smaller particle sizes are used to reduce analysis time.

Capillary Electrophoresis (CE): CE offers the advantages of high separation efficiency and very low sample and reagent consumption, making it suitable for HTS. nih.gov In CE, a chiral selector is added to the background electrolyte. This selector forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities and thus separation. For acidic compounds, cyclodextrins and their derivatives are commonly used as chiral selectors. nih.gov

The following table illustrates a hypothetical comparison of parameters for high-throughput chiral HPLC and CE methods that could be applied to the analysis of this compound.

| Parameter | High-Throughput Chiral HPLC | High-Throughput Chiral CE |

|---|---|---|

| Chiral Selector | Immobilized on stationary phase (e.g., polysaccharide-based) | Added to background electrolyte (e.g., cyclodextrin (B1172386) derivative) |

| Typical Analysis Time per Sample | 1-5 minutes | < 10 minutes |

| Sample Volume Required | Microliters (µL) | Nanoliters (nL) |

| Detection Method | UV/Vis or Mass Spectrometry (MS) | UV/Vis or Mass Spectrometry (MS) |

| Resolution of Enantiomers | Generally high | Very high |

Spectroscopic and Mass Spectrometric Methods

Spectroscopic techniques, particularly when combined with mass spectrometry, offer very rapid and sensitive methods for determining enantiomeric excess without the need for chromatographic separation in some cases.

Mass Spectrometry (MS) based methods: One HTS approach involves the formation of diastereomeric complexes by reacting the chiral analyte with a chiral auxiliary. These diastereomeric complexes can then be analyzed by mass spectrometry. The relative abundance of the ions corresponding to each diastereomer can be used to determine the enantiomeric excess. americanlaboratory.com Electrospray ionization (ESI)-MS is a soft ionization technique well-suited for this purpose. americanlaboratory.comnih.gov

Fluorescence-based assays: These assays rely on a chiral fluorescent sensor that interacts differently with the two enantiomers of the analyte, resulting in a change in fluorescence intensity or wavelength. nih.gov This change can be measured using a plate reader, allowing for the rapid screening of many samples in parallel. nih.govnih.gov For instance, a system could be designed where the (S)- or (R)-enantiomer of 5,6-dichloroindanecarboxylic acid preferentially binds to a chiral fluorescent host, leading to a quantifiable change in the fluorescence signal.

The data below represents a hypothetical outcome from a fluorescence-based HTS assay for determining the enantiomeric excess of 5,6-dichloroindanecarboxylic acid.

| Sample ID | (S)-enantiomer (%) | (R)-enantiomer (%) | Enantiomeric Excess (% ee of S) | Fluorescence Intensity (Arbitrary Units) |

|---|---|---|---|---|

| Sample 1 | 99.5 | 0.5 | 99.0 | 8500 |

| Sample 2 | 98.0 | 2.0 | 96.0 | 8200 |

| Sample 3 | 95.0 | 5.0 | 90.0 | 7600 |

| Sample 4 | 50.0 | 50.0 | 0.0 | 5000 |

Derivatization and Functionalization Strategies for S 5,6 Dichloroindanecarboxylic Acid in Research

Synthesis of Advanced (S)-5,6-dichloroindanecarboxylic Acid Derivatives for Academic Exploration

The synthesis of advanced derivatives from a core scaffold like this compound is a common strategy in academic research to explore structure-activity relationships and to develop compounds with novel properties. While specific examples for this exact molecule are not readily found in the literature, general approaches to derivatize carboxylic acids are well-established. These typically involve transformations of the carboxylic acid moiety into other functional groups such as esters, amides, or more complex heterocyclic systems.

One of the few documented instances of derivatization of the closely related 5,6-dichloroindan-1-carboxylic acid involves the synthesis of tetrazolyl derivatives. researchgate.netresearchgate.net This research, focused on creating potential analgesic and anti-inflammatory agents, converted the carboxylic acid into a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry. researchgate.netresearchgate.net Although the stereochemistry was not specified in this study, it highlights a potential avenue for creating advanced derivatives of the (S)-enantiomer for academic investigation into its biological properties.

Table 1: Potential Advanced Derivatives of this compound

| Derivative Class | Potential Synthetic Approach | Research Focus |

| Amides | Coupling with various amines using standard peptide coupling reagents (e.g., HATU, EDC). | Exploration of protein-protein interaction inhibition, enzyme inhibition. |

| Esters | Fischer esterification or reaction with alkyl halides in the presence of a base. | Prodrug development, modification of pharmacokinetic properties. |

| Heterocycles | Conversion of the carboxylic acid to a key intermediate for cyclization reactions (e.g., oxadiazoles, thiazoles). | Development of novel bioactive scaffolds. |

This table presents hypothetical derivatization strategies based on general organic chemistry principles, as specific examples for this compound are not available in the reviewed literature.

Chemical Transformations for Diverse Research Scaffolds Bearing the Indanecarboxylic Acid Moiety

The indane core is a privileged scaffold in medicinal chemistry, and its functionalization can lead to a wide array of structurally diverse molecules for research. Chemical transformations can be applied to both the carboxylic acid group and the aromatic ring of this compound to generate novel scaffolds.

The carboxylic acid can serve as a handle for introducing new functionalities. For instance, it can be reduced to an alcohol, which can then be further modified, or it can be used in reactions that build more complex structures. The dichlorinated benzene (B151609) ring also offers sites for further chemical modification, such as nucleophilic aromatic substitution or cross-coupling reactions, although the electron-withdrawing nature of the chlorine atoms and the carboxylic acid would influence the reactivity.

While no specific studies detailing such transformations for this compound were identified, the general principles of organic synthesis suggest numerous possibilities for creating diverse research scaffolds.

Table 2: Potential Chemical Transformations for Scaffold Diversity

| Transformation | Reagents and Conditions | Resulting Scaffold |

| Reduction of Carboxylic Acid | LiAlH4 or BH3-THF | (S)- (5,6-dichloroindan-1-yl)methanol |

| Curtius/Schmidt/Lossen Rearrangement | DPPA, heat / NaN3, H2SO4 / Ac2O, heat | (S)-1-amino-5,6-dichloroindane derivatives |

| Arndt-Eistert Homologation | SOCl2, then CH2N2, then Ag2O/H2O | (S)-2-(5,6-dichloroindan-1-yl)acetic acid |

| Aromatic Cross-Coupling | Palladium or copper catalysts with appropriate coupling partners. | Aryl- or heteroaryl-substituted indane derivatives |

This table outlines potential chemical transformations based on established synthetic methodologies. Specific applications to this compound have not been reported in the surveyed literature.

Bioconjugation and Probe Development utilizing this compound

Bioconjugation involves the linking of a molecule of interest to a biomolecule, such as a protein or a nucleic acid. The carboxylic acid functionality of this compound is well-suited for such applications, as it can be readily activated to form a stable amide bond with amine groups present in biomolecules. This would allow for the attachment of the dichloroindane moiety to a biological target, potentially for studying its interactions or for targeted delivery.

Similarly, the development of molecular probes often involves the incorporation of a reporter group, such as a fluorophore or a biotin (B1667282) tag, onto a scaffold that can interact with a specific biological target. The carboxylic acid of this compound could be used to attach such reporter groups.

Despite the theoretical potential, there is no available research in the scientific literature describing the use of this compound in bioconjugation or for the development of molecular probes. The successful application of this compound in these areas would first require the identification of a relevant biological target with which the dichloroindane scaffold interacts.

Computational and Theoretical Investigations of S 5,6 Dichloroindanecarboxylic Acid and Analogues

Molecular Modeling and Conformational Analysis of Indanecarboxylic Acid Structures

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of indanecarboxylic acid derivatives and how their shape influences their biological activity. The indane scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, possesses a degree of conformational flexibility that is crucial to its interaction with biological targets.

Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are employed to explore the potential energy surface of these molecules and identify stable conformers. A systematic conformational search can reveal the global minimum energy structure as well as other low-energy conformers that may be biologically relevant. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. Nuclear Magnetic Resonance (NMR) spectroscopy is an experimental technique that can be used to validate the computationally predicted conformations by comparing calculated and experimental chemical shifts and coupling constants. rsc.org

The orientation of the carboxylic acid group is another critical aspect of the conformational analysis. The rotation around the single bond connecting the carboxylic acid to the indane ring can lead to different spatial arrangements of the hydroxyl and carbonyl groups, which can have a profound impact on the molecule's ability to form hydrogen bonds with a receptor.

A representative table of dihedral angles for the cyclopentane ring in a hypothetical low-energy conformation of an indanecarboxylic acid is presented below.

| Dihedral Angle | Value (degrees) |

| C1-C2-C3-C3a | 25.4 |

| C2-C3-C3a-C7a | -15.8 |

| C3-C3a-C7a-C1 | -2.3 |

| C3a-C7a-C1-C2 | 18.9 |

| C7a-C1-C2-C3 | -26.2 |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations on (S)-5,6-dichloroindanecarboxylic Acid

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, offering insights into its reactivity, stability, and spectroscopic characteristics. These calculations solve the Schrödinger equation for the molecule, yielding information about the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules of this size. nih.gov By calculating the molecular orbitals, one can determine the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential on the molecule's surface, indicating areas that are prone to electrophilic or nucleophilic attack, respectively. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid group and a more positive potential around the hydrogen atoms.

Below is a table of hypothetical calculated electronic properties for this compound.

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

This table presents hypothetical data for illustrative purposes.

Quantum chemical calculations can be a powerful tool for validating the absolute configuration of chiral molecules like this compound. This is typically achieved by calculating the optical rotation or the electronic circular dichroism (ECD) spectrum of the molecule and comparing it to the experimentally measured values.

The specific rotation of a chiral molecule is a physical property that can be calculated using time-dependent density functional theory (TD-DFT). By calculating the specific rotation for both the (S) and (R) enantiomers, one can confidently assign the absolute configuration of the synthesized compound by matching the sign and magnitude of the calculated rotation to the experimental data.

Similarly, the ECD spectrum, which measures the differential absorption of left and right circularly polarized light, is highly sensitive to the stereochemistry of the molecule. Theoretical ECD spectra can be simulated for different possible stereoisomers, and the best match with the experimental spectrum provides strong evidence for the correct stereochemical assignment.

Pharmacophore Modeling and Ligand-Based Design for Indanecarboxylic Acid Derivatives

Pharmacophore modeling is a crucial component of modern drug discovery, enabling the identification of the essential structural features of a molecule that are responsible for its biological activity. researchgate.net This information can then be used to design new, more potent analogues or to search large chemical databases for novel compounds with similar activity.

A pharmacophore model for indanecarboxylic acid derivatives would be developed by analyzing a set of known active and inactive compounds. The model would identify the key chemical features and their spatial arrangement that are critical for binding to a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For a hypothetical target, the essential pharmacophoric features of this compound might include:

A hydrogen bond acceptor: The carbonyl oxygen of the carboxylic acid.

A hydrogen bond donor: The hydroxyl group of the carboxylic acid.

A hydrophobic feature: The indane ring system.

An aromatic ring: The benzene portion of the indane scaffold.

A specific stereocenter: The (S)-configuration at the carbon bearing the carboxylic acid.

The spatial relationship between these features, including distances and angles, would be precisely defined in the pharmacophore model.

Once a pharmacophore model has been established and validated, it can be used as a 3D query to search large databases of chemical compounds for molecules that match the pharmacophoric features. This process, known as virtual screening, can rapidly identify a smaller, more manageable set of candidate compounds for further experimental testing. mdpi.com

The virtual screening workflow typically involves several steps. First, a 3D conformational database of the compounds is generated. Then, each conformation is compared to the pharmacophore model to see if it contains the required features in the correct spatial arrangement. Compounds that match the pharmacophore are then subjected to further filtering based on other properties, such as molecular weight, lipophilicity, and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

This ligand-based drug design approach is particularly useful when the three-dimensional structure of the biological target is unknown. By focusing on the common features of active ligands, it is possible to design novel and diverse chemical scaffolds that retain the desired biological activity.

Structure-Based Pharmacophore Model Generation for Target Interactions

Structure-based pharmacophore modeling is a computational approach used in drug discovery to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.gov This method relies on the known 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy, to identify key interaction points within the binding site. researchgate.net For a compound like this compound, a structure-based pharmacophore model would be generated by analyzing its interactions with a hypothetical target protein.

The process begins with the identification of crucial interactions between the ligand and the protein's active site. These interactions are then translated into pharmacophoric features, which are abstract representations of the key molecular properties. Common features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). biointerfaceresearch.com

In the case of this compound, the carboxylic acid group would be a primary source of pharmacophoric features, likely acting as both a hydrogen bond donor and acceptor, as well as a potential ionizable group. The dichloro-substituted aromatic ring would contribute hydrophobic and aromatic features, which are crucial for recognition and binding within a hydrophobic pocket of a target protein. The stereochemistry of the chiral center would also be a critical component of the pharmacophore, defining the specific 3D orientation required for optimal interaction.

A hypothetical structure-based pharmacophore model for this compound interacting with a target protein is summarized in the table below. This model is illustrative and would be refined based on the specific topology and amino acid composition of an actual target's binding site.

| Pharmacophoric Feature | Corresponding Moiety on the Ligand | Potential Interacting Residue Type | Distance to Aromatic Ring Center (Å) |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of carboxylic acid | Lysine, Arginine, Serine | 4.5 |

| Hydrogen Bond Donor (HBD) | Hydroxyl group of carboxylic acid | Aspartate, Glutamate, Histidine | 4.2 |

| Hydrophobic (HY) | Indane bicyclic core | Leucine, Isoleucine, Valine | N/A |

| Aromatic Ring (AR) | Dichloro-substituted benzene ring | Phenylalanine, Tyrosine, Tryptophan | N/A |

Once generated, this pharmacophore model can be used as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules that possess the same essential features and are therefore likely to bind to the same target. nih.gov This approach accelerates the discovery of new potential therapeutic agents. nih.gov

Computational Studies on Reaction Mechanisms in the Synthesis of Indanecarboxylic Acids

The synthesis of indane derivatives often involves intramolecular cyclization reactions, such as Friedel-Crafts alkylations or Heck reactions. organic-chemistry.org Computational methods, particularly Density Functional Theory (DFT), are frequently employed to elucidate the mechanisms of these transformations. For instance, a computational study of an intramolecular cyclization to form an indane ring would involve mapping the potential energy surface of the reaction.

A key step in many indane syntheses is the formation of the five-membered ring. A hypothetical computational analysis of a catalyzed intramolecular cyclization to form the indane core is presented in the table below. The data are illustrative of the types of energetic parameters that would be calculated.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| Coordination of Catalyst | DFT (B3LYP/6-31G) | 5.2 | -10.5 |

| Intramolecular C-C Bond Formation (Transition State 1) | DFT (B3LYP/6-31G) | 25.8 | -15.3 |

| Proton Transfer | DFT (B3LYP/6-31G) | 12.1 | -5.7 |

| Catalyst Regeneration | DFT (B3LYP/6-31G) | 8.5 | -2.1 |

These computational studies can also explore the stereoselectivity of a reaction, which is particularly relevant for the synthesis of chiral molecules like this compound. By comparing the activation energies of the transition states leading to different stereoisomers, researchers can predict which enantiomer will be preferentially formed. Such computational insights are invaluable for the rational design of asymmetric syntheses. rsc.org

Despite a comprehensive search for scientific literature, no specific information was found regarding the enzymatic and biocatalytic transformations involving the particular compound, this compound, or the broader indanecarboxylic acid scaffold within the specified contexts of biotransformation, enzyme engineering, and chemo-enzymatic cascades.

The requested article outline is highly specific, focusing on:

Enzymatic and Biocatalytic Transformations Involving Indanecarboxylic Acid Scaffolds

Chemo-Enzymatic Cascade Approaches in Indanecarboxylic Acid Chemistry

Extensive searches for peer-reviewed articles, patents, and scholarly databases did not yield any research that directly addresses these topics for the indanecarboxylic acid framework. General principles of biocatalysis, such as the use of enzymes for creating chiral molecules and the engineering of enzymes for novel reactions, are well-established in chemical synthesis. nih.govresearchgate.netnih.govmanchester.ac.ukmdpi.comnih.govresearchgate.netmdpi.com However, the application of these principles specifically to the synthesis or modification of indanecarboxylic acid derivatives, particularly the halogenated compound of interest, is not documented in the available literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as no such findings appear to be published.

Advanced Research Perspectives and Future Directions in S 5,6 Dichloroindanecarboxylic Acid Research

Integration of Artificial Intelligence and Machine Learning in (S)-5,6-dichloroindanecarboxylic Acid Design and Synthesis

The table below illustrates potential applications of AI/ML in the research of this compound.

| AI/ML Application Area | Specific Task for this compound | Potential Impact |

| De Novo Molecular Design | Generate novel derivatives with enhanced biological activity or specific material properties. | Accelerated discovery of new drug candidates or functional materials. |

| Property Prediction | Predict physicochemical properties, bioactivity, and toxicity of virtual derivatives. | Reduced failure rate in later-stage development; prioritized synthesis of promising compounds. |

| Retrosynthesis Planning | Propose efficient and novel synthetic routes from readily available starting materials. | Discovery of more sustainable and cost-effective manufacturing processes. nih.gov |

| Reaction Optimization | Predict optimal reaction conditions (catalyst, solvent, temperature) for key synthetic steps. | Increased reaction yields, reduced waste, and faster process development. |

| Catalyst Design | Identify or design novel chiral catalysts for its asymmetric synthesis. | Improved enantioselectivity and efficiency of the synthesis. repec.orgnih.gov |

Novel Applications in Chiral Technologies and Materials Science

The unique stereochemistry and rigid structure of this compound make it an attractive candidate for applications beyond its traditional role as a synthetic intermediate. Emerging research in chiral technologies and materials science opens up new possibilities for leveraging its specific three-dimensional architecture.

Chiral Ligands and Catalysis: The carboxylic acid functionality allows this compound to serve as a chiral ligand for metal catalysts. Such catalysts are crucial for asymmetric synthesis, a field dedicated to producing single enantiomers of chiral molecules. chiralpedia.com The indane backbone provides a rigid and well-defined chiral environment that can induce high levels of stereoselectivity in chemical transformations. Future work could involve designing and synthesizing transition metal complexes incorporating this indane derivative to catalyze a variety of enantioselective reactions.

Advanced Optical and Electronic Materials: Chiral materials are gaining significant interest for their unique interactions with light and electrons. mdpi.comresearchgate.net Molecules like this compound can be incorporated into polymers, liquid crystals, or metal-organic frameworks (MOFs) to create materials with tailored chiroptical properties. numberanalytics.com These properties are essential for applications such as:

Circularly Polarized Light Emitters and Detectors: Materials that selectively emit or detect circularly polarized light are valuable for 3D displays, quantum computing, and spintronics. researchgate.net

Chiral Sensors: The integration of this chiral acid into sensor platforms could enable the enantioselective detection of other chiral molecules, which is critical in pharmaceutical quality control and biomedical diagnostics. numberanalytics.com

Photo-switchable Materials: By functionalizing the indane core or carboxylic acid group, it may be possible to create chiral materials whose optical properties can be controlled with light, leading to applications in data storage and smart windows. mdpi.com

The table below outlines potential applications of this compound in materials science.

| Application Domain | Role of this compound | Potential End-Use |

| Asymmetric Catalysis | Chiral ligand for transition metal catalysts. | Efficient synthesis of enantiopure pharmaceuticals and fine chemicals. |

| Chiral Polymers | Chiral monomer or additive. | Materials for chiral chromatography, membranes for enantiomeric separation. |

| Liquid Crystals | Chiral dopant. | Advanced displays, optical filters, and smart windows. |

| Chiral Sensors | Chiral recognition element on a sensor surface. | Enantioselective detection of biomolecules, drugs, or environmental pollutants. numberanalytics.com |

| Metal-Organic Frameworks (MOFs) | Chiral organic linker. | Enantioselective separations, heterogeneous asymmetric catalysis. |

Methodological Advancements in Asymmetric Synthesis and Chiral Analytical Techniques for Indanecarboxylic Acids

The efficient production and analysis of enantiomerically pure this compound are paramount for its application. Continuous innovation in synthetic and analytical methodologies is crucial for improving sustainability, reducing costs, and ensuring quality.

Advancements in Asymmetric Synthesis: While classical methods for synthesizing indane derivatives exist, modern asymmetric catalysis offers more efficient and environmentally friendly alternatives. researchgate.net Future research will likely focus on developing novel catalytic systems that can construct the chiral indane core with high enantioselectivity. Key areas of advancement include:

Transition Metal Catalysis: The use of catalysts based on metals like cobalt, rhodium, or palladium, combined with new chiral ligands, can facilitate highly selective C-H activation or cyclization reactions to form the indane ring system. chiralpedia.comnih.gov

Organocatalysis: Metal-free small organic molecules can catalyze asymmetric reactions, offering a greener and often less expensive alternative to metal-based catalysts. nih.govfrontiersin.org

Biocatalysis: Enzymes can offer unparalleled selectivity under mild reaction conditions, representing a highly sustainable route for producing chiral intermediates. nih.gov

Flow Chemistry: Performing asymmetric reactions in continuous flow systems can enhance efficiency, improve safety, and allow for easier automation and scale-up compared to traditional batch processes. frontiersin.orgumontreal.ca

Innovations in Chiral Analytical Techniques: The accurate determination of enantiomeric purity is critical. While chiral High-Performance Liquid Chromatography (HPLC) is a standard technique, newer methods offer faster analysis times and higher resolution.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC with the added benefit of using environmentally benign supercritical CO₂ as the main mobile phase. selvita.comafmps.beresearchgate.net

Capillary Electrophoresis (CE): CE is another high-efficiency separation technique that requires minimal sample and solvent, making it a cost-effective and green analytical method for chiral analysis. acs.orgmdpi.com

Advanced Derivatization and Spectroscopic Methods: The development of new chiral derivatizing agents can facilitate the separation and detection of enantiomers. nih.gov Additionally, spectroscopic techniques combined with chiral solvating agents can provide rapid determination of enantiomeric excess without the need for chromatographic separation. acs.org

The following table compares modern synthetic and analytical techniques applicable to this compound.

| Technique | Area | Key Advantages |

| Asymmetric Organocatalysis | Synthesis | Metal-free, lower toxicity, often milder conditions. nih.gov |

| Continuous Flow Synthesis | Synthesis | Improved heat/mass transfer, enhanced safety, easy automation and scalability. umontreal.ca |

| Supercritical Fluid Chromatography (SFC) | Analysis | Faster analysis, reduced organic solvent use, high efficiency. selvita.comchromatographyonline.com |

| Capillary Electrophoresis (CE) | Analysis | High resolution, minimal sample consumption, low waste generation. acs.org |

Q & A

Q. What are the recommended synthetic routes and optimization strategies for (S)-5,6-dichloroindanecarboxylic acid?

- Methodological Answer : Synthesis of enantiomerically pure this compound typically involves catalytic asymmetric methods. For example, chlorination of indane precursors followed by stereoselective carboxylation can yield the desired enantiomer. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. Characterization of intermediates via chiral HPLC (≥95% purity threshold) is critical to confirm stereochemical integrity .

- Key Parameters :

- Yield optimization via reaction time/temperature gradients.

- Use of chiral auxiliaries or catalysts (e.g., Evans oxazolidinones).

Q. How can researchers characterize the purity and stereochemical identity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR Spectroscopy : Compare H/C NMR shifts with reference data (e.g., CAS 28968-09-4) to confirm structural integrity .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases to resolve enantiomers.

- Mass Spectrometry (HRMS) : Validate molecular weight (CHClO) with ≤2 ppm error .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if airborne particulates are generated .

- Ventilation : Conduct reactions in fume hoods with ≥100 fpm airflow.

- Spill Management : Neutralize acidic spills with sodium bicarbonate; avoid drainage contamination .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Methodological Answer :

- Reverse-Phase HPLC : Use C18 columns with UV detection at 254 nm. Calibrate with a linear range of 0.1–100 µg/mL (R ≥0.99) .

- LC-MS/MS : Employ MRM transitions (e.g., m/z 245 → 169 for quantification) for high sensitivity in biological samples .

Q. How should preliminary pharmacological screening of this compound be designed?

- Methodological Answer :

- In vitro assays : Test COX-1/COX-2 inhibition using fluorometric kits (IC determination).

- Dose-response curves : Use 8–10 concentrations in triplicate to calculate Hill slopes .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its biological activity?

- Methodological Answer : Compare (S)- and (R)-enantiomers in parallel assays:

- Molecular docking : Simulate binding affinities to COX-2 (PDB: 3NT1) using AutoDock Vina.

- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes (e.g., t and Clint values) .

Q. How can researchers resolve contradictions in reported biological data for this compound?

- Methodological Answer :

- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC variability) using PRISMA guidelines.

- Experimental replication : Standardize assay conditions (e.g., cell lines, buffer pH) to isolate confounding variables .

Q. What experimental designs are recommended for in vivo toxicity studies of this compound?

- Methodological Answer :

Q. How does environmental pH affect the stability of this compound?

- Methodological Answer : Conduct accelerated stability studies:

- Forced degradation : Expose the compound to pH 1–13 buffers at 40°C for 14 days.

- HPLC monitoring : Track degradation products (e.g., dechlorinated analogs) and calculate t .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.